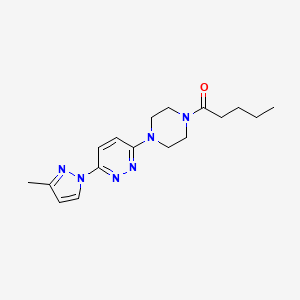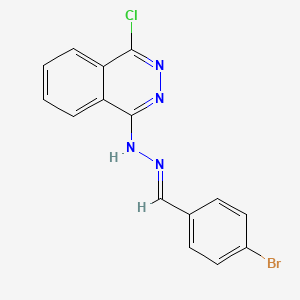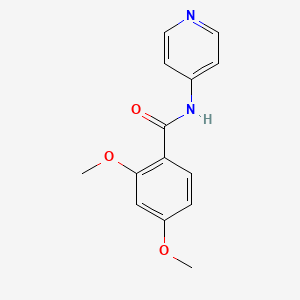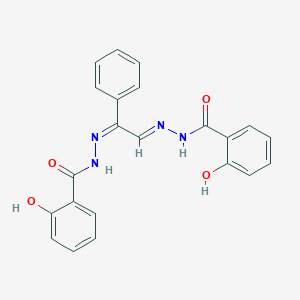![molecular formula C19H28N4O4 B5510757 (1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)
(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds within this family, such as azaspiro derivatives and morpholino-substituted pyrimidines, involves intricate chemical reactions. Techniques like hydrolysis, acylation, and reactions with phenylhydrazine or amidines have been employed to create structurally diverse compounds. These processes often involve acid-catalyzed reactions under mild conditions, leading to the formation of various derivatives with potential biological activities (Belikov et al., 2013).
Molecular Structure Analysis
The molecular structures of these compounds are characterized using techniques like NMR, single-crystal X-ray structure analysis, and infrared spectroscopy. These studies provide insights into the complex spatial arrangements and chemical bonding within these molecules, revealing how structural features correlate with chemical reactivity and potential biological functions (Attia et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including Ritter reactions, nucleophilic additions, and reactions under microwave irradiation. Such processes lead to a wide variety of products, showcasing the reactive flexibility of the core structures. These reactions not only expand the chemical space of these compounds but also hint at their potential utility in creating novel therapeutic agents (Rozhkova et al., 2013).
Aplicaciones Científicas De Investigación
Antibacterial Applications
One study focused on the design and synthesis of novel compounds with potent antibacterial activity against respiratory pathogens. These compounds, including variations of azaspiroheptanes, have shown effectiveness against a range of gram-positive and gram-negative bacteria, highlighting their potential as treatments for respiratory tract infections (Odagiri et al., 2013).
Anti-Inflammatory and Analgesic Applications
Research has also been directed towards the synthesis of compounds derived from furochromones with anti-inflammatory and analgesic activities. These studies have led to the development of derivatives that exhibit significant cyclooxygenase-2 (COX-2) inhibitory activity, suggesting their utility in managing inflammation and pain (Abu‐Hashem et al., 2011).
Enzyme Inhibition for Parkinson's Disease
Another area of application is the synthesis of radioligands for imaging of LRRK2 enzyme in Parkinson's disease. Compounds like HG-10-102-01 have been explored for their potential in positron emission tomography (PET) imaging, aiding in the diagnosis and understanding of Parkinson's disease mechanisms (Wang et al., 2017).
Antioxidative and Anti-inflammatory Properties from Seaweed
A novel morpholine alkaloid isolated from red seaweed has demonstrated significant antioxidative and anti-inflammatory properties. This compound could be an effective natural alternative for treating inflammation-related conditions (Makkar & Chakraborty, 2018).
Topical Drug Delivery Systems
The development of prodrugs for naproxen aimed at improving topical drug delivery has also been a significant application. By synthesizing various esters, researchers have achieved compounds that enhance skin permeation, potentially offering more effective and localized treatment options for pain and inflammation (Rautio et al., 2000).
Propiedades
IUPAC Name |
[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-2-27-16-11-15(24)19(16)3-5-22(6-4-19)17(25)14-12-20-18(21-13-14)23-7-9-26-10-8-23/h12-13,15-16,24H,2-11H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXMFCBABACUCN-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCN(CC2)C(=O)C3=CN=C(N=C3)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CN=C(N=C3)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)
![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5510697.png)
![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)



![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)
![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)